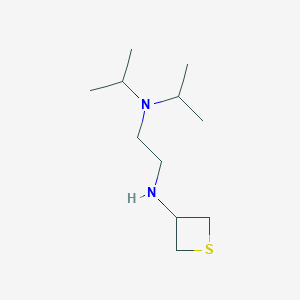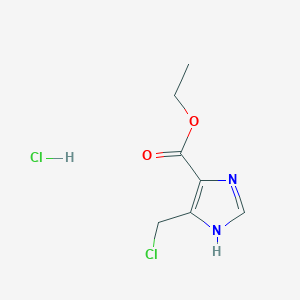
Ethyl 5-(chloromethyl)-1H-imidazole-4-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(chloromethyl)-1H-imidazole-4-carboxylate hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(chloromethyl)-1H-imidazole-4-carboxylate hydrochloride typically involves the chloromethylation of an imidazole derivative followed by esterification. One common method includes the reaction of 5-(chloromethyl)-1H-imidazole-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and catalysts, can be applied to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(chloromethyl)-1H-imidazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted imidazole derivatives.
Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides.
Hydrolysis Products: Hydrolysis of the ester yields 5-(chloromethyl)-1H-imidazole-4-carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 5-(chloromethyl)-1H-imidazole-4-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Biological Studies: The compound is employed in studies investigating the biological activity of imidazole derivatives, including antimicrobial and anticancer properties.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(chloromethyl)-1H-imidazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride
- 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride
- 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride
- 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride
Uniqueness
Ethyl 5-(chloromethyl)-1H-imidazole-4-carboxylate hydrochloride is unique due to its ester functional group, which allows for further chemical modifications and enhances its solubility in organic solvents.
Propiedades
Fórmula molecular |
C7H10Cl2N2O2 |
|---|---|
Peso molecular |
225.07 g/mol |
Nombre IUPAC |
ethyl 5-(chloromethyl)-1H-imidazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H9ClN2O2.ClH/c1-2-12-7(11)6-5(3-8)9-4-10-6;/h4H,2-3H2,1H3,(H,9,10);1H |
Clave InChI |
XBRHHZRWNAEXBP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC=N1)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13011778.png)
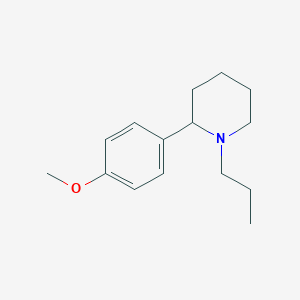
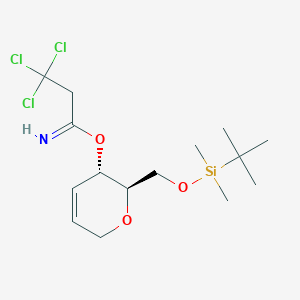
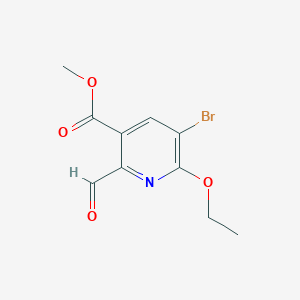

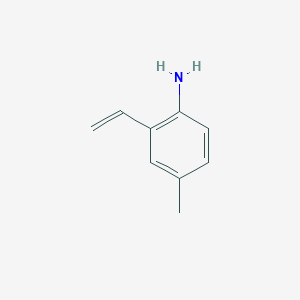


![N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine](/img/structure/B13011817.png)




